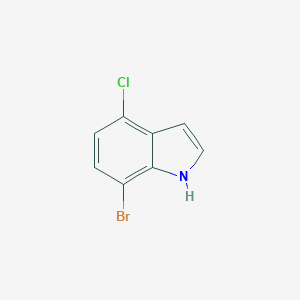

7-Bromo-4-chloro-1H-indole

Descripción general

Descripción

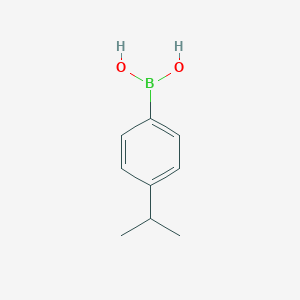

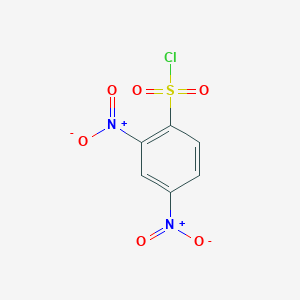

7-Bromo-4-chloro-1H-indole is a halogenated indole derivative, a class of compounds known for their diverse biological activities and presence in many natural products. Indoles are heterocyclic compounds characterized by a benzene ring fused to a pyrrole ring. The presence of bromine and chlorine atoms on the indole skeleton can significantly alter its chemical and physical properties, as well as its reactivity.

Synthesis Analysis

The synthesis of halogenated indoles typically involves the introduction of halogen atoms into the indole core. Although the provided papers do not directly describe the synthesis of 7-Bromo-4-chloro-1H-indole, they do detail the synthesis of related bromoindole derivatives. For example, the paper titled "A Study of the Crystal Structure and Hydrogen Bonding of 3-Trifluoroacetyloxime Substituted 7-Acetamido-2-aryl-5-bromoindoles" discusses the synthesis of bromoindole derivatives through the reaction of 7-acetyl-2-aryl-5-bromo-3-(trifluoroacetyl)indoles with hydroxylamine hydrochloride, followed by Beckmann rearrangement .

Molecular Structure Analysis

The molecular structure of bromoindole derivatives is characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. The paper provides structural data for a bromoindole derivative, indicating the presence of hydrogen bonding networks and π-stacking interactions, which are common features in the solid-state structures of indole compounds. These interactions can influence the compound's stability and reactivity.

Chemical Reactions Analysis

Indole derivatives can participate in various chemical reactions, often facilitated by the presence of halogen substituents, which can act as reactive sites for further functionalization. The papers do not provide specific reactions for 7-Bromo-4-chloro-1H-indole, but the synthesis and reactions of similar bromoindole compounds suggest that halogenated indoles can undergo nucleophilic substitution, coupling reactions, and other transformations typical for aromatic halides .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated indoles, such as melting point, solubility, and stability, are influenced by the nature and position of the halogen substituents. The papers provided do not directly report on the properties of 7-Bromo-4-chloro-1H-indole, but studies on similar compounds, such as the thermal analysis of a bromoindole derivative in paper , indicate good thermal stability up to a certain temperature. The presence of halogens is likely to increase the density and molecular weight of the compound compared to the unsubstituted indole.

Aplicaciones Científicas De Investigación

Summary of the Application

Indole derivatives have been found in many important synthetic drug molecules and have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Methods of Application or Experimental Procedures

The methods of application or experimental procedures vary widely depending on the specific biological activity being targeted. Generally, these involve the synthesis of various scaffolds of indole for screening different pharmacological activities .

Results or Outcomes

The results or outcomes also vary widely. For example, certain indole derivatives have shown inhibitory activity against influenza A .

2. Synthesis of Lenacapavir

Summary of the Application

7-Bromo-4-chloro-1H-indazol-3-amine, a heterocyclic fragment structurally similar to 7-Bromo-4-chloro-1H-indole, is used in the synthesis of Lenacapavir, a potent capsid inhibitor for the treatment of HIV-1 infections .

Methods of Application or Experimental Procedures

The synthesis of Lenacapavir involves the use of 7-Bromo-4-chloro-1H-indazol-3-amine as a starting material .

Results or Outcomes

The outcome of this application is the production of Lenacapavir, a potent capsid inhibitor for the treatment of HIV-1 infections .

3. Indole Dyestuffs

Summary of the Application

7-Bromoindole can be used in the synthesis of indole dyestuffs . These are a type of organic dye that contain an indole nucleus and are used in a variety of industries, including textiles and printing.

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the specific type of dyestuff being synthesized. Generally, this involves chemical reactions that attach various functional groups to the indole nucleus .

Results or Outcomes

The outcome of this application is the production of indole-based dyestuffs, which can have a variety of colors and properties depending on the specific functional groups attached .

4. Antimicrobial Activity

Summary of the Application

Indole derivatives, including 7-Bromo-4-chloro-1H-indole, have shown antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs.

Methods of Application or Experimental Procedures

The methods of application or experimental procedures typically involve synthesizing various indole derivatives and then testing their antimicrobial activity using standard microbiological techniques .

Results or Outcomes

The results or outcomes can vary, but generally, some indole derivatives have been found to inhibit the growth of various types of bacteria and fungi .

5. Antiviral Activity

Summary of the Application

Indole derivatives, including 7-Bromo-4-chloro-1H-indole, have shown antiviral activity . This makes them potential candidates for the development of new antiviral drugs.

Methods of Application or Experimental Procedures

The methods of application or experimental procedures typically involve synthesizing various indole derivatives and then testing their antiviral activity using standard virological techniques .

Results or Outcomes

The results or outcomes can vary, but generally, some indole derivatives have been found to inhibit the growth of various types of viruses .

6. Antioxidant Activity

Summary of the Application

Indole derivatives, including 7-Bromo-4-chloro-1H-indole, have shown antioxidant activity . This makes them potential candidates for the development of new antioxidant drugs.

Methods of Application or Experimental Procedures

The methods of application or experimental procedures typically involve synthesizing various indole derivatives and then testing their antioxidant activity using standard biochemical techniques .

Results or Outcomes

The results or outcomes can vary, but generally, some indole derivatives have been found to exhibit antioxidant activity, which can help in neutralizing harmful free radicals in the body .

Safety And Hazards

Propiedades

IUPAC Name |

7-bromo-4-chloro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBAFEMIPJPWPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)C=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595936 | |

| Record name | 7-Bromo-4-chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-4-chloro-1H-indole | |

CAS RN |

126811-29-8 | |

| Record name | 7-Bromo-4-chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[[(1,1-Dimethylpent-4-en-2-ynyl)oxy]methyl]oxirane](/img/structure/B156150.png)